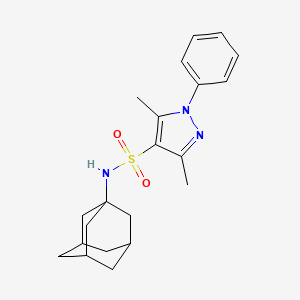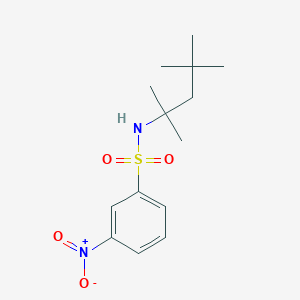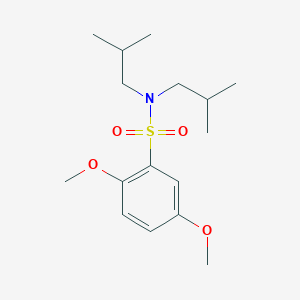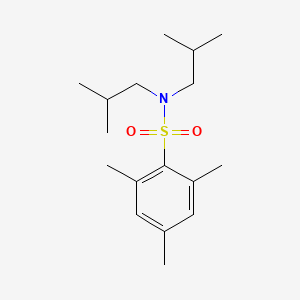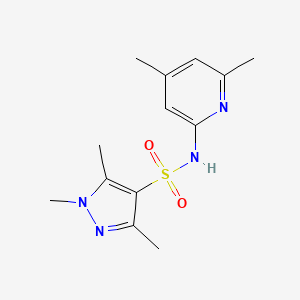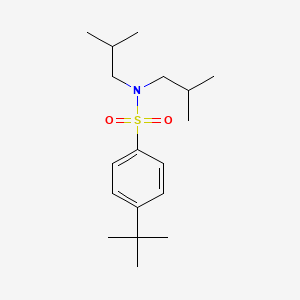
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as DBDS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. DBDS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the binding of the compound to the active site of enzymes and ion channels. 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to interact with the amino acid residues in the active site of enzymes and block their activity. It has also been shown to block the activity of ion channels by binding to the pore-forming region and inhibiting the flow of ions through the channel.
Biochemical and Physiological Effects
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In biochemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and trypsin. In physiology, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to inhibit the release of neurotransmitters such as acetylcholine and dopamine. It has also been shown to block the activity of potassium channels and inhibit the depolarization of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its high purity, solubility in organic solvents, and ability to bind to enzymes and ion channels. The limitations of using 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide in scientific research. One direction is the development of new drugs that target ion channels and enzymes based on the structure of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide. Another direction is the use of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a tool for the study of protein-ligand interactions and the development of new methods for the detection of ligand binding. Additionally, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide could be used in the development of new materials for applications such as drug delivery and sensing.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a white crystalline powder. The purity of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide can be improved by recrystallization from a suitable solvent such as methanol.
Aplicaciones Científicas De Investigación
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a reagent for the detection of protein-ligand interactions. It has been shown to bind to the active site of enzymes such as carbonic anhydrase and inhibit their activity. In pharmacology, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a tool to study the mechanism of action of drugs that target ion channels. It has been shown to block the activity of potassium channels and inhibit the release of neurotransmitters. In medicinal chemistry, 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a scaffold for the design of new drugs that target ion channels and enzymes.
Propiedades
IUPAC Name |
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2S/c1-14(2)12-19(13-15(3)4)22(20,21)17-10-8-16(9-11-17)18(5,6)7/h8-11,14-15H,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESCLYAWQYRPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
